Physicochemical Differentiation: Molecular Weight and Fluorine Substitution Pattern vs. Non-Fluorinated Analog (CAS 460993-41-3)
Replacement of the 6-position hydrogen atom with fluorine (target compound) versus the non-fluorinated benzothiazole analog (CAS 460993-41-3) increases molecular weight and modifies key drug-likeness parameters . The 6-fluoro substituent alters the electronic distribution of the aromatic system and can impact passive membrane permeability, CYP450 metabolic stability, and target binding kinetics, as demonstrated across numerous benzothiazole series . This constitutes a physicochemical and potential pharmacological point of differentiation for procurement purposes.
| Evidence Dimension | Molecular weight and fluorine substitution pattern |
|---|---|
| Target Compound Data | Molecular Weight: 305.37 g/mol; contains 6-fluoro substituent on benzothiazole core |
| Comparator Or Baseline | CAS 460993-41-3: 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole; Molecular Weight: 287.4 g/mol; no fluorine substituent |
| Quantified Difference | ΔMW = +17.97 g/mol (+6.3%); presence of electron-withdrawing fluorine atom at C6 |
| Conditions | Calculated from molecular formula; experimental LogP and solubility values not reported in public domain for target compound. |
Why This Matters
The 6-fluoro substituent distinguishes this compound from the non-fluorinated analog in terms of molecular weight, lipophilicity, and electronic properties, all of which influence in vitro assay behavior and should be controlled for when designing SAR studies.
